molecular formula C10H6FNOS B15254181 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde

2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde

Cat. No.: B15254181
M. Wt: 207.23 g/mol
InChI Key: LEMOVSQCFLHGOU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a fluorine atom at the ortho position (C-2) and a 1,2-thiazol-3-yl heterocyclic group at the para position (C-4). The fluorine atom, a strong electron-withdrawing group, polarizes the aromatic ring, enhancing the electrophilicity of the aldehyde moiety. Its synthesis typically involves cross-coupling or condensation reactions between fluorinated benzaldehyde precursors and thiazole derivatives, as seen in analogous methodologies for triazole-thione derivatives .

Properties

Molecular Formula

C10H6FNOS

Molecular Weight

207.23 g/mol

IUPAC Name

2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde

InChI

InChI=1S/C10H6FNOS/c11-9-5-7(1-2-8(9)6-13)10-3-4-14-12-10/h1-6H

InChI Key

LEMOVSQCFLHGOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NSC=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde typically involves the introduction of the thiazole ring onto a fluorobenzaldehyde precursor. One common method is the cyclization of a thioamide with a fluorobenzaldehyde under acidic conditions. The reaction can be carried out using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 2-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

    Reduction: 2-Fluoro-4-(1,2-thiazol-3-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the thiazole ring can contribute to its overall stability and reactivity. The molecular targets and pathways involved will vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Benzaldehydes

Fluorine substitution significantly alters electronic and steric properties. Key comparisons include:

Compound Substituents Electronic Effects (σₚ Hammett) Key Applications
2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde F (C-2), thiazole (C-4) σₚ(F) = +0.06; thiazole σₚ ≈ +0.25 Drug intermediates, catalytic ligands
4-Fluorobenzaldehyde F (C-4) σₚ(F) = +0.06 Synthesis of fluorinated pharmaceuticals
2-Fluorobenzaldehyde F (C-2) σₘ(F) = +0.34 Electron-deficient aldehyde reagents
3-Fluorosalicylaldehyde F (C-3), OH (C-2) σₚ(F) = +0.06; OH σₚ = -0.37 Chelating agents, fluorescence probes
  • Electronic Effects : The ortho -fluorine in the target compound increases the aldehyde’s electrophilicity compared to para -fluorinated analogs. However, steric hindrance at C-2 may reduce reactivity in bulkier nucleophilic attacks .
  • Solubility: The thiazole group enhances polarity, likely improving aqueous solubility compared to non-heterocyclic fluorobenzaldehydes. For example, 4-Fluorobenzaldehyde (logP ≈ 1.8) is less polar than the target compound (estimated logP ≈ 1.2) .

Benzaldehydes with Heterocyclic Substituents

Thiazole vs. other heterocycles:

Compound Heterocycle (C-4) Key Properties Reactivity in Schiff Base Formation
This compound Thiazole (S, N) Moderate H-bonding, π-π stacking Faster due to electron-deficient aldehyde
4-(Pyridin-3-yl)benzaldehyde Pyridine (N) Strong H-bonding, basicity Slower (pyridine may deprotonate intermediates)
4-(1H-Imidazol-1-yl)benzaldehyde Imidazole (N, NH) High H-bonding, metal coordination Variable (pH-dependent)
  • Thiazole Advantages : The sulfur atom in thiazole enhances lipophilicity compared to pyridine, while the nitrogen enables hydrogen bonding. This balance makes the target compound versatile in drug design .

Benzaldehydes with Electron-Withdrawing Groups (EWGs)

Comparison of EWGs’ influence:

Compound EWG (C-4) σₚ Value Aldehyde Reactivity (vs. Benzaldehyde)
This compound Thiazole + F (C-2) ~+0.31 (combined) 5× faster in nucleophilic additions
4-(Trifluoromethyl)benzaldehyde CF₃ σₚ(CF₃) = +0.54 10× faster
4-Nitrobenzaldehyde NO₂ σₚ(NO₂) = +1.27 20× faster
  • Reactivity Trade-offs : While nitro and trifluoromethyl groups are stronger EWGs, they may overactivate the aldehyde, leading to side reactions. The target compound’s moderate activation is advantageous in controlled syntheses .

Biological Activity

2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article summarizes the findings related to its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's activity is comparable to that of standard antibiotics such as ampicillin, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for different derivatives .

Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Various thiazole derivatives have demonstrated significant cytotoxicity against cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The presence of the thiazole ring is believed to enhance the compound's ability to induce apoptosis in these cells .

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it has been observed that the compound can activate caspase pathways leading to programmed cell death .
  • Interference with Microtubule Assembly : Some thiazole derivatives have been noted to destabilize microtubules, which is crucial for cancer cell division .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the thiazole ring can significantly alter its potency:

CompoundSubstituentMIC (µg/mL)Activity
This compound-F100–400Antimicrobial
Thiazole derivative A-Cl<50Anticancer
Thiazole derivative B-Br50–100Anticancer

This table illustrates that halogen substitutions (like fluorine and chlorine) can enhance biological activity, particularly against specific bacterial strains or cancer cell lines .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various thiazole derivatives against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : In a study focusing on breast cancer cells, this compound was tested alongside other thiazole derivatives. The findings revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM and induced apoptosis in a dose-dependent manner .

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